molecular formula C₁₃H₂₂O B1140682 (Z)-retro-alpha-Ionol CAS No. 55093-47-5

(Z)-retro-alpha-Ionol

Cat. No.: B1140682
CAS No.: 55093-47-5
M. Wt: 194.31
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-retro-alpha-Ionol is a chemical compound known for its unique structure and properties It is an isomer of alpha-ionol, characterized by the presence of a double bond in the Z-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-retro-alpha-Ionol typically involves the isomerization of alpha-ionol. This process can be achieved through various methods, including catalytic hydrogenation and photochemical reactions. The reaction conditions often require specific catalysts and controlled environments to ensure the desired isomerization.

Industrial Production Methods: In an industrial setting, this compound can be produced through large-scale isomerization processes. These methods often involve the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The industrial production also focuses on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: (Z)-retro-alpha-Ionol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

(Z)-retro-alpha-Ionol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: this compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of (Z)-retro-alpha-Ionol involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as antimicrobial activity. The compound may act by disrupting cell membranes or interfering with metabolic pathways.

Comparison with Similar Compounds

    Alpha-Ionol: The parent compound with a different isomeric configuration.

    Beta-Ionol: Another isomer with distinct properties.

    Gamma-Ionol: A related compound with variations in its chemical structure.

Uniqueness: (Z)-retro-alpha-Ionol is unique due to its specific Z-configuration, which imparts distinct chemical and biological properties. This configuration can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

(4Z)-4-(2,6,6-trimethylcyclohex-2-en-1-ylidene)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6,8,11,14H,5,7,9H2,1-4H3/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZGHWQRSDLGKB-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1=CCC(C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=CCCC(/C1=C/CC(C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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